molecular formula C16H16FN5O2S B2605484 4-fluoro-2-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034505-67-2

4-fluoro-2-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No. B2605484
CAS RN: 2034505-67-2
M. Wt: 361.4
InChI Key: VGVOEZWHQFZJOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-2-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H16FN5O2S and its molecular weight is 361.4. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-2-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-2-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Research efforts have focused on synthesizing derivatives of this compound and evaluating their biological activities. For example, studies on fluorinated pyrazoles and benzenesulfonylurea derivatives have identified significant antidiabetic activity. The compounds exhibited promising drug-like profiles, suggesting potential leads for future drug discovery in treating diabetes (H. Faidallah et al., 2016).

Anticancer and Enzyme Inhibition Properties

Further investigations have revealed that certain sulfonamide derivatives exhibit interesting cytotoxic activities and potential as enzyme inhibitors, particularly against carbonic anhydrase (CA), crucial for various physiological functions. These findings indicate the potential of these compounds in developing anti-tumor agents (H. Gul et al., 2016).

Antimicrobial Activities

Synthesized pyrazoline and pyrazole derivatives containing the benzenesulfonamide moiety have been studied for their antimicrobial properties. These compounds have shown good antibacterial and antifungal activity, highlighting their potential in addressing resistant microbial strains (S. Y. Hassan, 2013).

Inhibitory Activities Against COX-2

Derivatives have been synthesized to explore their inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Such studies aim at developing novel anti-inflammatory agents with improved selectivity and pharmacokinetic properties (M. Pal et al., 2003).

Sensor Applications

The compound and its derivatives have also found application in the development of fluorescent sensors, particularly for the detection of metal ions like Hg2+. This illustrates the versatility of the compound in environmental monitoring and safety (Ebru Bozkurt & H. Gul, 2018).

properties

IUPAC Name

4-fluoro-2-methyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O2S/c1-12-10-13(17)2-3-16(12)25(23,24)20-7-9-22-8-4-14(21-22)15-11-18-5-6-19-15/h2-6,8,10-11,20H,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVOEZWHQFZJOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-2-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

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